![molecular formula C15H19N5O3S B2761469 1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 2034559-23-2](/img/structure/B2761469.png)
1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide is a multifaceted compound that offers diverse applications across various scientific fields. Its unique structure incorporates a fusion of imidazole and pyrrolopyridine rings, endowing it with a distinctive set of chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide typically involves the following key steps:
Formation of the imidazole ring: : Starting with imidazole derivatives, various methylation reactions are carried out under basic conditions.
Construction of the pyrrolopyridine moiety: : This involves complex multi-step reactions, including cyclization processes.
Linking of sulfonamide group: : Finally, sulfonyl chloride reagents are introduced under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, optimization of these steps includes the use of continuous flow reactors to maintain consistent reaction conditions, enhancing both scalability and efficiency. Key considerations include controlling the temperature, pressure, and reagent concentration to maximize product yield.
化学反应分析
Types of Reactions
1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide undergoes a variety of reactions including:
Oxidation: : Typically with agents like potassium permanganate or hydrogen peroxide.
Reduction: : Utilizing reagents such as lithium aluminum hydride.
Substitution: : Halide displacement or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate in acidic medium.
Reducing agents: : Sodium borohydride in ethanol.
Substitution conditions: : Alkali metal halides in dimethylformamide.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Alcohol and amine derivatives.
Substitution: : Halogenated derivatives, depending on the halide used.
科学研究应用
This compound plays a significant role in:
Chemistry: : As a catalyst in organic reactions.
Biology: : Modulating biological pathways and acting as a probe for enzyme activity.
Medicine: : Investigated for its potential in treating diseases like cancer due to its cytotoxic properties.
Industry: : Utilized in the synthesis of dyes and pigments.
作用机制
1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide works by:
Targeting specific enzymes: : Inhibiting or activating enzyme pathways.
Binding to receptors: : Interacting with cell surface receptors to trigger intracellular responses.
Disrupting DNA replication: : Binding to DNA and interfering with replication processes, particularly in cancer cells.
相似化合物的比较
Similar Compounds
1,2-dimethyl-1H-imidazole-4-sulfonamide: : Lacks the pyrrolopyridine moiety, less potent in biological applications.
N-(2-ethyl-1H-imidazol-4-yl)-1H-pyrrolo[2,3-c]pyridine-7-amine: : Similar structure but lacks sulfonamide group, different mechanism of action.
Uniqueness
What sets 1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide apart is its combined structural motifs of imidazole, pyrrolopyridine, and sulfonamide groups, providing a versatile framework for multiple applications and unique biological activities.
属性
IUPAC Name |
1,2-dimethyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-17-13(10-19(11)3)24(22,23)16-6-9-20-8-5-12-4-7-18(2)14(12)15(20)21/h4-5,7-8,10,16H,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMOCDURFBYORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
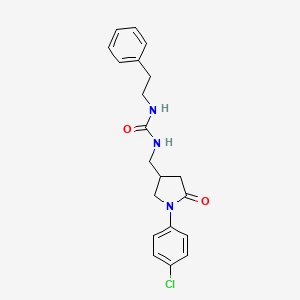
![methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2761388.png)
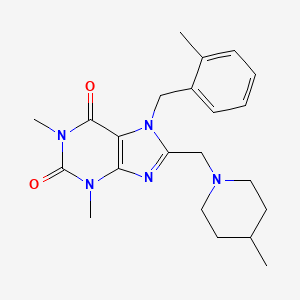
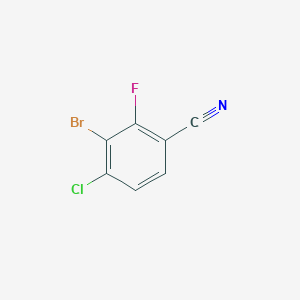
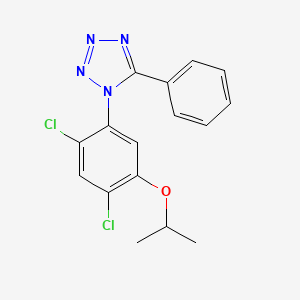
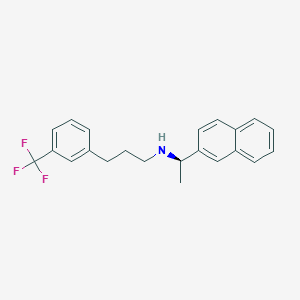
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2761395.png)
![2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2761398.png)
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2761399.png)

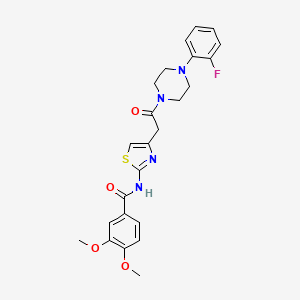
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2761404.png)
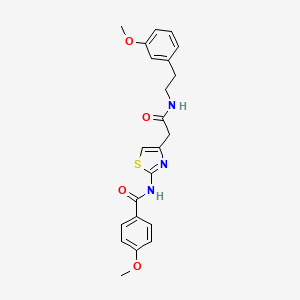
![2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2761409.png)
